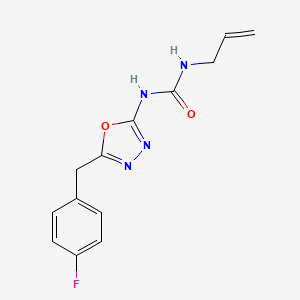

1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that contains an oxadiazole ring and a fluorobenzyl group, making it an interesting molecule for studying its mechanism of action and biochemical effects. In

Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Compounds similar to 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea, specifically benzimidazole derivatives containing oxadiazole, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds showed notable ABTS and DPPH scavenging activities, indicating potential applications in treating diabetes and microbial infections (Menteşe, Ülker, & Kahveci, 2015).

Xanthine Oxidase Inhibitory Activity

1,3,4-Oxadiazole derivatives, closely related to the compound , have been synthesized and evaluated for xanthine oxidase inhibitory activity. This suggests potential applications in managing conditions like gout or certain types of kidney stones (Qi, You, Wang, & Zhang, 2015).

Photodegradation Studies

Research involving photodegradation of related compounds, such as 1,3,4-thiadiazole-urea herbicides, has been conducted. This provides insights into the environmental behavior and degradation pathways of similar chemical structures (Moorman, Findak, & Ku, 1985).

Radiolabeling and Imaging Studies

Compounds with structural similarities have been used in radiolabeling studies, indicating potential applications in diagnostic imaging and tracking biological processes (Mäding et al., 2006).

Antimicrobial Activity

1,3,4-Oxadiazoles derivatives have shown broad-spectrum antimicrobial activity against various microorganisms, suggesting potential use in developing new antimicrobial agents (Buha et al., 2012).

Insect-Growth Regulation

Certain 1,3,4-oxadiazol-2-yl urea derivatives have been identified as novel insect-growth regulators, indicating the potential of similar compounds in pest control (Zhong et al., 1999).

Urea Deprotonation Studies

Studies on urea-based receptors, including those involving oxadiazoles, have provided insights into anion-induced deprotonation mechanisms. This research is crucial for understanding molecular interactions and designing more efficient receptors (Boiocchi et al., 2005).

Eigenschaften

IUPAC Name |

1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2/c1-2-7-15-12(19)16-13-18-17-11(20-13)8-9-3-5-10(14)6-4-9/h2-6H,1,7-8H2,(H2,15,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFTUCOJQKAQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)

![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)

![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)